Molecular Stability Advantage: Ethylene Bridge Substitution in Elcatonin Acetate
Elcatonin acetate (carbocalcitonin) incorporates an ethylene bridge replacing the labile disulfide bridge (Cys¹–Cys⁷) present in natural eel calcitonin and salmon calcitonin. This substitution enhances resistance to degradation both in vitro and in vivo [1]. The specific activity of carbocalcitonin is standardized at 5000 U.MRC/mg [1]. In contrast, salmon calcitonin acetate salt is described in patent literature as 'remarkably unstable' when not suitably formulated or stored above 8°C, leading to degradation product formation [2]. This structural differentiation directly influences procurement and storage requirements.
| Evidence Dimension | Molecular stability conferred by N-terminal bridging structure |
|---|---|
| Target Compound Data | Ethylene bridge (—CH₂—CH₂—) replacing disulfide bond; stable at room temperature for extended periods; specific activity 5000 U.MRC/mg |
| Comparator Or Baseline | Salmon calcitonin: disulfide bridge (—S—S—); documented instability requiring storage ≤8°C to prevent degradation |
| Quantified Difference | Qualitative difference in bridge chemistry conferring documented stability advantage; elcatonin stable at room temperature vs. sCT requiring refrigerated storage |
| Conditions | Structural characterization (in vitro) and stability assessment per Nogarin et al. (1984) and patent documentation |
Why This Matters
This stability advantage reduces cold-chain dependency and may extend usable shelf-life, directly impacting procurement logistics and formulation development strategies.
- [1] Nogarin L, et al. [Profile of a new calcitonin: carbocalcitonin-(Asu1,7) E-CT]. Minerva Med. 1984;75(30-31):1809-1818. PMID: 6207466. View Source
- [2] US Patent 6,087,338. Pharmaceutical non inorganic saline solutions for endonasal administration of a calcitonin. Issued July 11, 2000. View Source
